Cas no 196600-73-4 ((2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid)

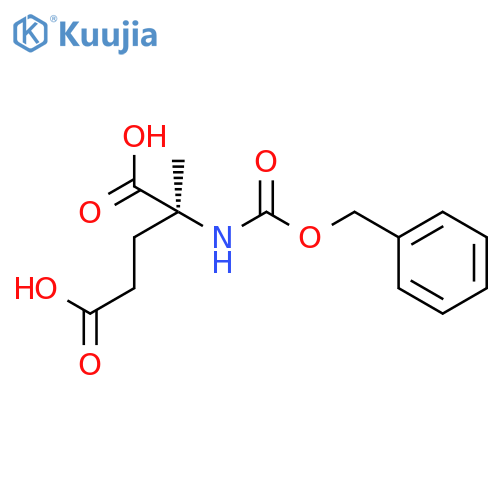

196600-73-4 structure

商品名:(2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid

(2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid

- L-Glutamic acid, 2-methyl-N-[(phenylmethoxy)carbonyl]-

- (2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid

- (S)-2-(benzyloxycarbonylamino)-2-methylpentanedioic acid

- SCHEMBL1398932

- Cbz-

- A inverted exclamation mark-methyl-L-Glu

- N-benzyloxycarbonyl-alpha-methylglutarnic acid

- n-benzyloxycarbonyl-alpha-methylglutamic acid

- Cbz-alpha-methyl-L-Glu

- EN300-12635613

- 196600-73-4

- TUHIITZLWRBWLF-AWEZNQCLSA-N

-

- インチ: 1S/C14H17NO6/c1-14(12(18)19,8-7-11(16)17)15-13(20)21-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t14-/m0/s1

- InChIKey: TUHIITZLWRBWLF-AWEZNQCLSA-N

- ほほえんだ: C(O)(=O)[C@](C)(CCC(O)=O)NC(OCC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 295.10558726g/mol

- どういたいしつりょう: 295.10558726g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 113Ų

(2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12635613-0.25g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid |

196600-73-4 | 0.25g |

$1525.0 | 2023-05-25 | ||

| Enamine | EN300-12635613-2.5g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid |

196600-73-4 | 2.5g |

$3249.0 | 2023-05-25 | ||

| Enamine | EN300-12635613-5.0g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid |

196600-73-4 | 5g |

$4806.0 | 2023-05-25 | ||

| Enamine | EN300-12635613-0.5g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid |

196600-73-4 | 0.5g |

$1591.0 | 2023-05-25 | ||

| Enamine | EN300-12635613-0.1g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid |

196600-73-4 | 0.1g |

$1459.0 | 2023-05-25 | ||

| Enamine | EN300-12635613-10000mg |

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid |

196600-73-4 | 10000mg |

$7128.0 | 2023-10-02 | ||

| Enamine | EN300-12635613-1000mg |

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid |

196600-73-4 | 1000mg |

$1658.0 | 2023-10-02 | ||

| Enamine | EN300-12635613-5000mg |

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid |

196600-73-4 | 5000mg |

$4806.0 | 2023-10-02 | ||

| Enamine | EN300-12635613-0.05g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid |

196600-73-4 | 0.05g |

$1393.0 | 2023-05-25 | ||

| Enamine | EN300-12635613-1.0g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid |

196600-73-4 | 1g |

$1658.0 | 2023-05-25 |

(2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

196600-73-4 ((2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 61389-26-2(Lignoceric Acid-d4)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量